

Physicochemical Characterization of L-Alanine Hydroxamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(<i>R</i>)-2-amino- <i>N</i> -hydroxypropanamide
Cat. No.:	B3051655

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine hydroxamate, a derivative of the naturally occurring amino acid L-alanine, is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a hydroxamic acid moiety, confers the ability to chelate metal ions, a property that underpins its potential as an enzyme inhibitor. This technical guide provides an in-depth overview of the physicochemical characteristics of L-Alanine hydroxamate, detailing its synthesis, spectroscopic properties, solubility, and stability. This document is intended to serve as a comprehensive resource for researchers engaged in the study and application of this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of L-Alanine hydroxamate is presented below. Where experimental data for L-Alanine hydroxamate is not available, relevant data for the parent compound, L-alanine, or the racemic mixture, DL-Alanine hydroxamate, is provided for comparative purposes.

Property	Value	Source
IUPAC Name	(2S)-2-amino-N-hydroxypropanamide	PubChem
Molecular Formula	C ₃ H ₈ N ₂ O ₂	PubChem[1]
Molecular Weight	104.11 g/mol	PubChem[1]
Melting Point	163-164 °C (for DL-Alanine hydroxamate)	LookChem
pKa (Predicted)	10.17 ± 0.40 (for DL-Alanine hydroxamate)	LookChem
Density (Predicted)	1.216 ± 0.06 g/cm ³ (for DL-Alanine hydroxamate)	LookChem
Solubility (L-Alanine)	Water: 164 g/L at 25 °C Ethanol: Soluble	PubChem[2], Sigma-Aldrich[3]

Synthesis of L-Alanine Hydroxamate

The synthesis of L-Alanine hydroxamate can be achieved through a multi-step process starting from L-alanine. A general approach involves the protection of the amino group, activation of the carboxylic acid, and subsequent reaction with hydroxylamine. A more specific method is adapted from the synthesis of L-alanine hydroxamate derivatives.[1]

Experimental Protocol:

- Amino Group Protection: L-alanine is first reacted with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group, to prevent side reactions at the amino functionality.
- Carboxylic Acid Activation: The carboxylic acid group of the N-protected L-alanine is then activated to facilitate amide bond formation. This can be achieved using a variety of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS).

- Reaction with Hydroxylamine: The activated ester is then reacted with hydroxylamine (NH_2OH) to form the hydroxamic acid. This reaction is typically carried out in a suitable organic solvent at room temperature.
- Deprotection: Finally, the protecting group on the amino terminus is removed to yield L-Alanine hydroxamate. For a Cbz group, this is typically achieved by catalytic hydrogenation.
- Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain L-Alanine hydroxamate of high purity.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for L-Alanine hydroxamate.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of L-Alanine hydroxamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the α -proton, the methyl protons, and the protons of the amino and hydroxamate groups. The chemical shifts will be influenced by the solvent and the pH of the solution. For comparison, the experimental ^1H NMR spectrum of L-alanine in D_2O shows a quartet for the α -proton and a doublet for the methyl protons.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the α -carbon, and the methyl carbon. [\[4\]](#)[\[5\]](#)[\[6\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of L-Alanine hydroxamate is expected to exhibit characteristic absorption bands for its functional groups. Key vibrational modes include:

- N-H stretching of the amino group.
- O-H stretching of the hydroxamic acid group.
- C=O stretching (Amide I band) of the hydroxamate carbonyl.
- N-H bending (Amide II band).
- C-N stretching.

The FTIR spectrum of solid L-alanine is influenced by pH, with distinct spectra for its cationic, zwitterionic, and anionic forms.[\[7\]](#)[\[8\]](#)

UV-Visible (UV-Vis) Spectroscopy

L-Alanine itself does not have a strong chromophore and typically shows an absorption edge in the low UV region.[\[7\]](#) The introduction of the hydroxamate functionality may lead to a slight shift in the absorption spectrum. The UV-Vis spectrum of L-Alanine hydroxamate can be particularly useful for studying its complexation with metal ions, as the formation of metal-hydroxamate complexes often results in the appearance of new charge-transfer bands in the visible region.

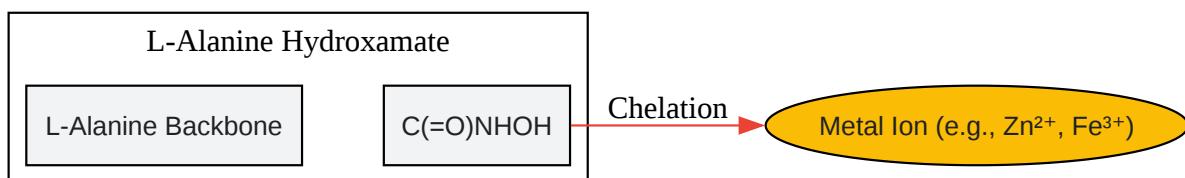
Solubility and Stability

The solubility and stability of L-Alanine hydroxamate are critical parameters for its handling, formulation, and biological application.

Solubility

While specific solubility data for L-Alanine hydroxamate is not readily available, the parent compound, L-alanine, is highly soluble in water (164 g/L at 25 °C) and soluble in ethanol.[\[2\]](#)[\[3\]](#) The presence of the polar hydroxamate group is expected to maintain good aqueous solubility. The solubility of amino acids is known to be pH-dependent.[\[9\]](#)

Stability


Hydroxamic acids can be susceptible to hydrolysis, and their stability is often pH-dependent. [10] Alanine-based copolypeptides have been shown to have stability that is influenced by pH. [11] It is anticipated that L-Alanine hydroxamate will be most stable in neutral to slightly acidic conditions and may undergo hydrolysis under strongly acidic or basic conditions.

Metal Chelation and Biological Activity

The hydroxamic acid moiety of L-Alanine hydroxamate is a key functional group responsible for its biological activity, primarily through its ability to chelate metal ions.

Metal Complexation

L-Alanine hydroxamic acid has been shown to form complexes with a variety of metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Fe(III), and Al(III). [12] The formation constants of these complexes have been determined using pH-metric and spectrophotometric methods. [12] Copper(II) forms the most stable complexes among the divalent metal ions studied. [12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]

- 3. L -Alanine = 99.0 NT 56-41-7 [sigmaaldrich.com]
- 4. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]
- 5. Infrared spectra of monomeric L-alanine and L-alanine-N-d3 zwitterions isolated in a KBr matrix [openresearch-repository.anu.edu.au]
- 6. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
- 8. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Complex-forming properties of L- α -alaninehydroxamic acid (2-amino-N-hydroxypropanamide) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physicochemical Characterization of L-Alanine Hydroxamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3051655#physicochemical-characterization-of-l-alanine-hydroxamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com